Cas no 894003-20-4 (2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)

2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide structure
894003-20-4 structure
商品名:2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
CAS番号:894003-20-4
MF:C22H22ClN3O3
メガワット:411.881384372711
CID:5933092
PubChem ID:7162282

2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
    • N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
    • AKOS024619123
    • 894003-20-4
    • 2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
    • F2001-0126
    • N-(2-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
    • インチ: 1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-16(15-9-5-8-12-19(15)26)21(28)22(29)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,29)
    • InChIKey: BMXGQLVJVNYOMC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1Cl)(=O)C(C1C2=C(N(CC(N(CC)CC)=O)C=1)C=CC=C2)=O

計算された属性

  • せいみつぶんしりょう: 411.1349693g/mol
  • どういたいしつりょう: 411.1349693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 610
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 71.4Ų

2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2001-0126-30mg
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2001-0126-40mg
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2001-0126-10μmol
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2001-0126-20μmol
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2001-0126-1mg
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2001-0126-3mg
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2001-0126-2μmol
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2001-0126-5mg
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2001-0126-10mg
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2001-0126-5μmol
2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
894003-20-4 90%+
5μl
$63.0 2023-05-17

2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide 関連文献

2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamideに関する追加情報

Research Briefing on 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide (CAS: 894003-20-4)

The compound 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide (CAS: 894003-20-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for future drug development.

Recent advancements in the synthesis of 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide have highlighted improved yield and purity through optimized reaction conditions. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the compound. These methodological refinements are critical for ensuring reproducibility and scalability in industrial applications.

Pharmacological evaluations of 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide have revealed its efficacy in targeting specific receptor systems. In vitro studies demonstrate its high affinity for certain G-protein-coupled receptors (GPCRs), which are implicated in various neurological and metabolic disorders. Preliminary in vivo data suggest favorable pharmacokinetic profiles, including adequate bioavailability and metabolic stability, making it a viable candidate for further preclinical development.

Mechanistic studies have elucidated the compound's role in modulating intracellular signaling pathways. Specifically, 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit key enzymes involved in inflammatory responses, positioning it as a potential therapeutic agent for autoimmune diseases. Additionally, its interaction with specific ion channels has sparked interest in its application for pain management and neuroprotection.

Despite these promising findings, challenges remain in the clinical translation of 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide. Issues such as off-target effects and long-term toxicity require further investigation. Ongoing research aims to address these gaps through structure-activity relationship (SAR) studies and the development of derivatives with enhanced selectivity and safety profiles.

In conclusion, 2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological properties and mechanistic versatility underscore its potential as a lead compound for various therapeutic indications. Continued exploration of its biological effects and optimization of its chemical properties will be pivotal in advancing its clinical applicability.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd